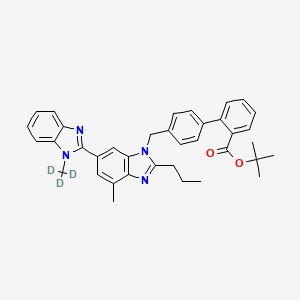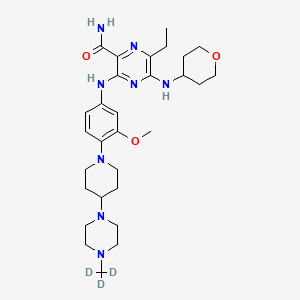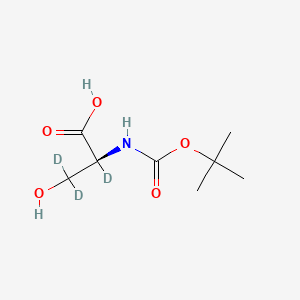
L-Serine-2,3,3-D3-N-T-boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid-d3 is a deuterated derivative of (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can provide valuable insights in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid-d3 typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Introduction of Deuterium: Deuterium is introduced into the molecule through specific reactions that replace hydrogen atoms with deuterium.
Hydroxylation: The hydroxyl group is introduced at the appropriate position in the molecule.
Deprotection: The Boc protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid-d3 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid-d3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can yield an alcohol.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Used in studies of enzyme mechanisms and metabolic pathways.
Medicine: Used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid-d3 depends on its specific application. In general, the presence of deuterium can affect the rate of chemical reactions and the stability of the molecule. This can lead to changes in the molecule’s interactions with biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid: The non-deuterated version of the compound.
®-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid-d3: The enantiomer of the compound.
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid-d3: A similar compound with an additional carbon atom.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid-d3 is unique due to the presence of deuterium, which can provide valuable insights in various research fields. The deuterium atoms can affect the molecule’s physical and chemical properties, making it a valuable tool in scientific studies.
Properties
Molecular Formula |
C8H15NO5 |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
(2S)-2,3,3-trideuterio-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m0/s1/i4D2,5D |
InChI Key |
FHOAKXBXYSJBGX-UXJCOIHKSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





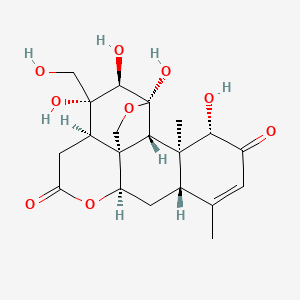
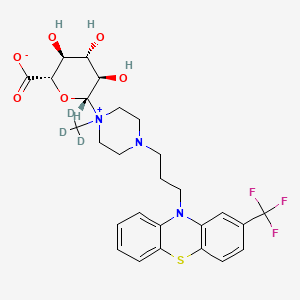
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)


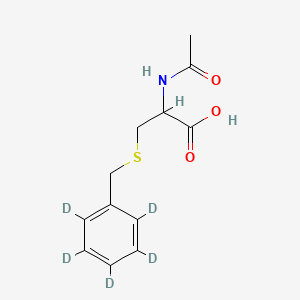
![disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12409868.png)
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4](/img/structure/B12409881.png)
![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409892.png)
